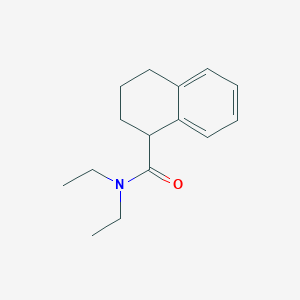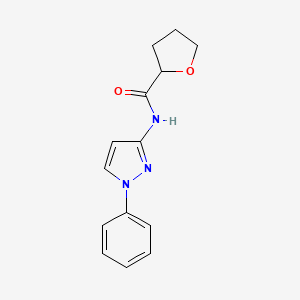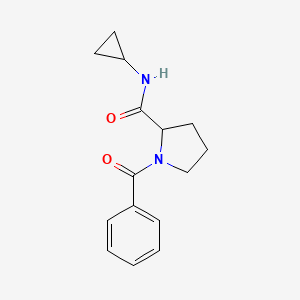![molecular formula C19H23NO B7494083 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as JDTic, is a kappa opioid receptor antagonist. It was first synthesized in 2002 by a team of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been found to have potential therapeutic applications in the treatment of addiction and depression.
Mécanisme D'action
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by blocking the kappa opioid receptor. The kappa opioid receptor is a type of receptor found in the brain that is involved in the regulation of pain, mood, and reward. By blocking the receptor, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone reduces the rewarding effects of drugs and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. It has also been found to reduce levels of corticotropin-releasing factor, which is a hormone that is involved in stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it has a high affinity for the kappa opioid receptor, which means that it can effectively block the receptor at low concentrations. This makes it a useful tool for studying the role of the kappa opioid receptor in addiction and depression.
One limitation of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it is not selective for the kappa opioid receptor. It also has activity at other opioid receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of more selective kappa opioid receptor antagonists. This would allow for more precise studies of the role of the kappa opioid receptor in addiction and depression.
Another area of research is the development of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues that have improved pharmacokinetic properties. This would allow for more effective use of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in therapeutic applications.
Conclusion:
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a kappa opioid receptor antagonist that has potential therapeutic applications in the treatment of addiction and depression. It has been extensively studied for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments. There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, including the development of more selective kappa opioid receptor antagonists and 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues with improved pharmacokinetic properties.
Méthodes De Synthèse
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is synthesized through a multistep process. The first step involves the reaction of bicyclo[2.2.1]hept-5-ene with 4-methylphenylmagnesium bromide to form 2-bicyclo[2.2.1]hept-5-enyl-4-methylphenylmethanol. The second step involves the reaction of the methanol with pyrrolidine to form 2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanol. The final step involves the reaction of the methanol with paraformaldehyde and potassium carbonate to form 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
Applications De Recherche Scientifique
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. One of the main areas of research has been addiction. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to reduce drug-seeking behavior in animal models of addiction. It has also been found to reduce the rewarding effects of drugs such as cocaine and morphine.
Another area of research has been depression. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have antidepressant-like effects in animal models of depression. It has also been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-4-7-15(8-5-13)18-3-2-10-20(18)19(21)17-12-14-6-9-16(17)11-14/h4-9,14,16-18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZHVAMTBFCXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)


![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
